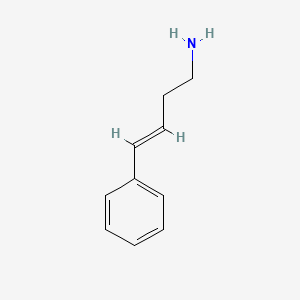

(E)-4-phenylbut-3-en-1-amine

Description

Contextualization within Olefinic Amine Chemistry

(E)-4-phenylbut-3-en-1-amine, as a homoallylic amine, is a prime example of an olefinic amine. These compounds are characterized by the presence of both an amine and a carbon-carbon double bond within the same molecule. The interplay between these two functional groups is central to their chemical behavior. The amine can act as a nucleophile or a directing group in catalytic reactions, while the olefin is susceptible to a variety of addition and cycloaddition reactions.

The synthesis of such amines can be approached in several ways. A notable method is the Heck reaction, which can be used for the scalable synthesis of cinnamylamines. researchgate.net This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. For instance, a robust method has been developed for the Heck reaction using N-Boc-allylamine and aryl bromides, which can deliver a range of Boc-protected trans-cinnamylamines. researchgate.net Another significant approach is the biocatalytic synthesis, where transaminases are employed to convert the corresponding ketone, (E)-4-phenylbut-3-en-2-one, into the chiral amine. semanticscholar.org While wild-type transaminases often show low conversion for this specific substrate, engineered enzymes have demonstrated improved efficiency and enantioselectivity. semanticscholar.org

Architectural Significance in Synthetic Targets

The this compound scaffold is a key architectural element in a number of biologically active molecules. Its structural features allow it to serve as a versatile building block for the synthesis of more complex and medicinally relevant compounds.

A prominent example is its role as a precursor to the antifungal drug Naftifine . nih.gov The synthesis of Naftifine and its analogs often utilizes the cinnamylamine (B1233655) backbone. Furthermore, the related cinnamylamine structure is a key component in other pharmaceuticals like Abamine and Reboxetine . researchgate.net

The inherent reactivity of the olefinic amine moiety also makes it a valuable precursor for the synthesis of various heterocyclic compounds. For example, derivatives of this compound can be used in the synthesis of substituted thiazoles. The precursor, (E)-4-phenyl-3-buten-2-one, can be reduced to the corresponding alcohol, which is then converted to an α-chloroketone. This intermediate reacts with thiourea (B124793) to form 5-benzyl-4-methyl-2-aminothiazolium hydrochloride. orgsyn.org

Overview of Research Directions for Structurally Related Compounds

Current research on compounds structurally related to this compound is vibrant and multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of their biological potential.

A significant area of investigation is the development of new catalytic methods for the synthesis and functionalization of these amines. This includes advancements in transition metal-catalyzed cross-coupling reactions to create diverse cinnamylamine analogs. rsc.org Research has also focused on the asymmetric synthesis of these compounds to access specific enantiomers, which is crucial for pharmaceutical applications. For example, ruthenium-catalyzed asymmetric transfer hydrogenation of α,β-unsaturated N-sulfinylimines provides a route to enantiomerically enriched allylic amines. ua.es

The biological activities of cinnamylamine derivatives are another major focus. Cinnamic acid and its derivatives, which share the core phenylpropenoid structure, have been extensively studied for their antimicrobial, anticancer, and antioxidant properties. beilstein-journals.org The amidation of cinnamic acid has been shown to produce compounds with significant biological activity. beilstein-journals.org Furthermore, the structural similarity of phenylbutenamines to natural products makes them attractive scaffolds for the design of new therapeutic agents.

Compound Data

Below are tables detailing some of the compounds mentioned in this article, along with relevant data.

Table 1: Physical and Spectroscopic Data of (E)-4-phenylbut-3-en-2-amine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N | semanticscholar.org |

| Molecular Weight | 147.22 g/mol | |

| CAS Number | 51616-91-2 | semanticscholar.org |

| Appearance | - | |

| ¹H NMR (300 MHz, CDCl₃) δ | 1.28 (d, J = 6.5 Hz, 3H), 2.13 (sl, 2H), 3.80–3.52 (m, 1H), 6.21 (dd, J = 15.9, 6.7 Hz, 1H), 6.48 (d, J = 15.9 Hz, 1H), 7.42–7.15 (m, 5H) | semanticscholar.org |

| ¹³C NMR (75 MHz, CDCl₃) δ | 23.75, 49.57, 126.50, 127.57, 128.54, 128.76, 135.56, 137.25 | semanticscholar.org |

| IR (cm⁻¹) | 3350, 3283, 2961, 1584, 969, 755, 680 | semanticscholar.org |

| Mass Spec (m/z) | 147 (69), 146 (49), 132 (100), 130 (25), 115 (63), 91 (24) | semanticscholar.org |

Table 2: Synthetic Precursors and Derivatives

| Compound Name | Structure | Key Application/Reaction | Reference |

| (E)-4-Phenyl-3-buten-2-one |  | Precursor for the synthesis of this compound via transaminase-catalyzed reaction. | semanticscholar.org |

| (E)-4-Phenyl-3-buten-2-ol |  | Intermediate in the synthesis of 5-benzyl-4-methyl-2-aminothiazolium hydrochloride. | orgsyn.org |

| 3-Chloro-4-phenylbutan-2-one |  | Intermediate in the synthesis of 5-benzyl-4-methyl-2-aminothiazolium hydrochloride. | orgsyn.org |

| 5-Benzyl-4-methyl-2-aminothiazolium hydrochloride |  | A heterocyclic compound synthesized from a derivative of this compound. | orgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-phenylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9,11H2/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYAPCMTYUIARL-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467165 | |

| Record name | (E)-4-phenylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7515-38-0, 82593-25-7 | |

| Record name | (3E)-4-Phenyl-3-buten-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7515-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-phenylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Construction and Functionalization of Unsaturated Phenylbutenamines, Including E 4 Phenylbut 3 En 1 Amine Analogues

Chemoenzymatic Approaches for Stereoselective Amination

The demand for enantiomerically pure chiral amines has driven the development of chemoenzymatic methods, which couple the selectivity of enzymes with traditional chemical reactions. ucl.ac.ukdiva-portal.org These strategies offer mild reaction conditions and exceptional stereocontrol, making them powerful tools for synthesizing optically active phenylbutenamine analogues. ucl.ac.ukmdpi.com

Amine transaminases (ATAs or TAs) are pyridoxal-5′-phosphate (PLP)-dependent enzymes that catalyze the asymmetric transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. researchgate.netresearchgate.netmdpi.com This direct approach is highly attractive for producing chiral amines from prochiral ketones.

The biocatalytic synthesis of allylic amines from the corresponding α,β-unsaturated ketones has been investigated, though it can present challenges. researchgate.net For instance, the biotransamination of (E)-4-phenylbut-3-en-2-one, a direct precursor to an analogue of the target compound, has been reported to yield low conversions (<30%) when using some commercially available transaminases. researchgate.net The presence of α,β-unsaturation adjacent to the carbonyl group can dramatically reduce the reactivity of wild-type ATAs compared to their saturated counterparts. researchgate.net Research has shown that while 4-phenylbutan-2-one could be converted with high efficiency (80-99%) by a set of wild-type ATAs, the corresponding unsaturated ketone, (E)-4-phenylbut-3-en-2-one, resulted in conversions below 10%. researchgate.net

Despite these challenges, advancements in enzyme engineering have provided solutions. Genetically modified (R)- and (S)-selective transaminases have demonstrated improved performance, achieving conversions in the range of 24% to 57% and high optical purity (84% to >99% enantiomeric excess, ee). researchgate.net A commercially engineered variant, ATA-256, was able to convert (E)-4-phenylbut-3-en-2-one with 87% conversion and >99% ee. researchgate.net These findings highlight the potential of engineered biocatalysts to overcome the limitations of wild-type enzymes for challenging substrates.

Table 1: Transaminase-Mediated Amination of (E)-4-phenylbut-3-en-2-one

| Enzyme Source | Selectivity | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|

| Wild-Type ATAs (various) | (R) or (S) | <10 | >99 | researchgate.net |

| Genetically Modified ATAs | (R) and (S) | 24 - 57 | 84 - >99 | researchgate.net |

This table summarizes the varied success of different transaminases in the amination of an α,β-unsaturated ketone, illustrating the impact of enzyme engineering.

A powerful strategy for producing enantiopure allylic amines involves a sequential, one-pot, two-step chemoenzymatic process starting from racemic allylic alcohols. uniovi.esnih.gov This approach typically involves an initial oxidation of the alcohol to the corresponding prochiral α,β-unsaturated ketone, followed by a stereoselective amination catalyzed by a transaminase. uniovi.esnih.govrsc.org

The first step, the oxidation of the racemic allylic alcohol, can be accomplished using a laccase from Trametes versicolor in combination with the stable oxy-radical TEMPO. uniovi.esnih.govuniovi.es This system effectively oxidizes a range of (E)-4-(het)arylbut-3-en-2-ols to their ketone forms under mild, aqueous conditions. uniovi.esuniovi.es Following the oxidation, the reaction medium is adjusted, and a selected transaminase—either (R)- or (S)-selective—is introduced along with an amine donor like isopropylamine. uniovi.esrsc.org This second step converts the intermediate ketone into the desired chiral amine with high enantioselectivity. uniovi.es

This sequential cascade has been successfully applied to synthesize a library of 16 different chiral (3E)-4-(het)arylbut-3-en-2-amines. uniovi.es The process achieves moderate to good isolated yields (29-75%) and excellent enantiomeric excess (94% to >99%). uniovi.esnih.gov A key advantage of this methodology is the ability to access both enantiomers of the target amine simply by choosing the appropriate (R)- or (S)-selective transaminase for the second step. uniovi.esnih.gov

Table 2: Sequential Chemoenzymatic Synthesis of Chiral (3E)-4-(het)arylbut-3-en-2-amines

| Step | Catalytic System | Function | Key Features | Reference |

|---|---|---|---|---|

| 1. Oxidation | Laccase / TEMPO | Converts racemic allylic alcohol to prochiral ketone. | Mild aqueous conditions; broad substrate scope. | uniovi.esuniovi.es |

This table outlines the two-step sequential process for converting racemic allylic alcohols into enantiopure allylic amines.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with palladium, offers a robust and versatile platform for the synthesis and functionalization of unsaturated amines. These methods are valued for their atom economy and ability to construct carbon-nitrogen bonds efficiently. nih.gov

Palladium catalysts are preeminent in the formation of allylic amines through various amination pathways. These reactions can functionalize C-H bonds or add across double bonds, providing direct routes to unsaturated phenylbutenamine structures.

Palladium-catalyzed oxidative amination of alkenes is an effective method for preparing unsaturated nitrogen-containing compounds by functionalizing an allylic C-H bond. mdpi.comnih.gov These reactions, often referred to as aza-Wacker type reactions, can utilize molecular oxygen as a green and practical terminal oxidant. nih.govmdpi.com

One explored pathway involves a Pd(II)-sulfide/Cr(III) catalytic system for the oxidative allylic amination of simple alkenes. mdpi.com Another system, using Pd(OCOCF₃)₂/NPMoV (a molybdovanadophosphate), facilitates the aerobic oxidative allylic amination of simple alkenes with secondary amines to produce (E)-allylamines in good yields and with high selectivity. mdpi.com More recently, a system combining a palladium catalyst, a bidentate phosphine (B1218219) ligand, and duroquinone (B146903) as an oxidant has been reported for the intermolecular oxidative amination of unactivated olefins with primary aliphatic amines, yielding secondary allylic amines with excellent regio- and stereoselectivity. nih.gov

Challenges in this area include controlling selectivity (e.g., anti-Markovnikov vs. Markovnikov addition) and preventing side reactions like alkene isomerization. nih.govacs.org The development of ligand-controlled strategies is helping to address these issues, for example, by reversing the inherent selectivity of a reaction to achieve the desired Markovnikov amination product. rsc.org The choice of catalyst, ligand, and oxidant is crucial in directing the reaction toward the desired allylic amine product. mdpi.comnih.gov

Palladium-catalyzed intramolecular aminoarylation of alkenes is a powerful strategy for constructing nitrogen-containing heterocycles, which can be considered functionalized, cyclic analogues of phenylbutenamines. nih.govthieme-connect.com This reaction involves the simultaneous formation of a C-N bond and a C-C bond in a single step, typically through the dual cleavage of N-H and aryl C-H bonds. nih.govrsc.org

This methodology has been successfully used to synthesize various indolines containing a quaternary stereocenter in high yields and with excellent enantioselectivity. nih.govzendy.io The use of quinoline-oxazoline chiral ligands in combination with a palladium catalyst and an oxidant like silver carbonate (Ag₂CO₃) has proven effective for this asymmetric transformation. nih.govzendy.io Mechanistic studies suggest that additives, such as a catalytic amount of phenylglyoxylic acid, can significantly accelerate the reaction rate. nih.govrsc.org

This strategy provides a modular approach to building complex, densely substituted arylethylamine structures embedded within a heterocyclic framework. scispace.comrsc.org It demonstrates the utility of palladium catalysis not just for the direct synthesis of linear amines but also for the advanced functionalization and cyclization of unsaturated amine precursors. thieme-connect.comnih.gov

Iridium-Catalyzed Tandem Processes for Amine Precursors

Iridium catalysis has emerged as a powerful tool for the synthesis of amines through tandem reactions. These processes often involve the isomerization of allylic alcohols to generate reactive intermediates that can then participate in further transformations.

One notable example is the iridium-catalyzed tandem isomerization/C-Cl bond formation of allylic alcohols. orgsyn.org In this process, an allylic alcohol, which can be synthesized from an enone like (E)-4-phenyl-3-buten-2-one, undergoes isomerization in the presence of an iridium catalyst, such as [IrCp*Cl2]2, to form an enol or enolate intermediate. orgsyn.org This intermediate is then trapped by an electrophilic chlorine source, like N-chlorosuccinimide (NCS), to yield an α-chloroketone. orgsyn.org This ketone can subsequently be converted to other functional groups, providing a versatile route to substituted amine precursors.

Iridium catalysts are also effective in transfer hydrogenation reactions. For instance, cationic iridium complexes can catalyze the transfer hydrogenation of oximes to produce N-alkoxy amines and hydroxylamines. researchgate.net This method has been successfully applied to the gram-scale synthesis of fungicides. researchgate.net Furthermore, iridium complexes have been utilized in the one-pot reductive amination of carbonyl compounds with nitro compounds, offering an efficient pathway to secondary amines under mild conditions. researchgate.net The development of chiral iridium catalysts has also enabled the enantioselective transfer hydrogenation of certain substrates, although with varying degrees of success in terms of enantiomeric excess. researchgate.net

Recent research has also explored the use of iridium catalysts in the reductive activation of β,γ-unsaturated δ-lactams to form dienamine intermediates. nih.gov These intermediates can then undergo [4+2] cycloaddition reactions to construct bridged bicyclic amine structures, which are present in various natural products. nih.gov

Silver-Catalyzed Annulation and Cyclization Reactions Involving Amines

Silver catalysts are known to promote a variety of annulation and cyclization reactions that are useful for the synthesis of nitrogen-containing heterocycles, which can be precursors or analogues of unsaturated amines. researchgate.net Silver salts, such as silver triflate (AgOTf), are effective in catalyzing the cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines to form imidazo[1,2-a]pyridines. researchgate.net These reactions typically proceed under mild conditions with good yields and regioselectivity. researchgate.net

Silver-catalyzed tandem reactions have also been developed for the synthesis of more complex heterocyclic systems. For example, a silver-catalyzed tandem cycloisomerization/hydroarylation has been shown to be an efficient method for accessing 1,2-dihydroisoquinolines. bohrium.com Additionally, silver catalysts can facilitate the sequential carboxylation and cyclization of propargyl amines with carbon dioxide to produce oxazolidinone derivatives, demonstrating the utility of silver in atom-economical transformations. rsc.org

The mechanism of these silver-catalyzed reactions often involves the activation of an alkyne or allene (B1206475) by the silver ion, making it susceptible to nucleophilic attack by an amine or other internal nucleophile. researchgate.net This initial step is then followed by a cascade of reactions, such as cyclization and rearrangement, to afford the final heterocyclic product. The choice of the silver salt and reaction conditions can influence the outcome and selectivity of the reaction. chemrxiv.org

Copper-Catalyzed N-Vinylation Methodologies

Copper-catalyzed N-vinylation represents a significant method for the formation of C-N bonds, leading to the synthesis of enamines and other vinylated nitrogen compounds. sioc-journal.cn This methodology is particularly useful for the intramolecular cyclization of amine-containing substrates to form heterocyclic enamines.

One prominent example is the copper-catalyzed intramolecular N-vinylation of sulfonamides. acs.org Using a catalyst system of copper(I) iodide (CuI) and a ligand such as N,N'-dimethylethylenediamine, various sizes of heterocyclic enamines, including 5-, 6-, 7-, and 8-membered rings, can be synthesized in good yields. acs.org This Ullmann-type coupling is also effective for the synthesis of 2-alkylideneazetidines from N-tosyl-3-halo-3-butenylamines, which can be further oxidized to β-lactams. nih.govorganic-chemistry.org

The scope of copper-catalyzed N-vinylation extends to the synthesis of highly substituted indoles through a tandem O-vinylation of arylhydroxylamines followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization. acs.org This approach utilizes vinyliodonium salts as the vinylating agent. Furthermore, copper catalysts can facilitate the sulfonylation of amines using thiosulfonates as the sulfonylating agent to produce sulfonamides. researchgate.net

A synergistic approach combining copper catalysis with chiral amine catalysis has been developed for the enantioselective α-vinylation of aldehydes. organic-chemistry.org This method allows for the construction of α-formyl vinylic stereocenters with high enantiocontrol. organic-chemistry.org The versatility of these copper-catalyzed methodologies makes them valuable tools for the synthesis of a wide array of functionalized amine derivatives.

Organocatalytic Strategies in Unsaturated Amine Synthesis

Organocatalysis has become a cornerstone of modern synthetic chemistry, providing powerful strategies for the asymmetric synthesis of complex molecules, including unsaturated amines and their precursors. These methods often rely on the use of small, chiral organic molecules to catalyze reactions with high stereoselectivity, avoiding the use of potentially toxic or expensive metal catalysts.

Primary Amine-Thiourea Catalysis for Asymmetric Additions

Bifunctional primary amine-thiourea catalysts have proven to be highly effective in a variety of asymmetric transformations, particularly in conjugate addition reactions to form chiral carbon-carbon bonds. rsc.org These catalysts operate through a dual activation mechanism where the primary amine moiety activates the nucleophile (e.g., by forming an enamine) and the thiourea (B124793) group activates the electrophile through hydrogen bonding. acs.org

A significant application of this catalysis is the enantioselective Michael addition of aldehydes or ketones to nitroalkenes. rsc.orgacs.orgrsc.org This reaction allows for the formation of γ-nitro carbonyl compounds with high enantioselectivity, which can then be converted into chiral γ-amino acids or other valuable amine derivatives. For instance, the addition of α,α-disubstituted aldehydes to maleimides, catalyzed by a primary amine-thiourea salt system, can generate quaternary carbon centers with excellent yields and enantioselectivities. rsc.org

The structure of the primary amine-thiourea catalyst is crucial for its reactivity and selectivity. Catalysts derived from chiral diamines, such as cyclohexanediamine, have been shown to be particularly effective. researchgate.netacs.org The development of various generations of these catalysts has expanded their substrate scope and improved their efficiency in a range of asymmetric reactions, including the synthesis of complex heterocyclic structures. beilstein-journals.org

L-Proline-Based Catalysis in Carbon-Carbon Bond Formation for Precursor Synthesis

L-proline, a naturally occurring chiral amino acid, is a versatile and widely used organocatalyst for a multitude of asymmetric reactions. eurekaselect.com Its ability to form enamine and iminium ion intermediates with carbonyl compounds makes it particularly useful for carbon-carbon bond-forming reactions that can be applied to the synthesis of precursors for unsaturated amines. mdpi.com

One of the most well-known applications of L-proline is in the asymmetric aldol (B89426) reaction, which can be used to create chiral β-hydroxy carbonyl compounds. These products can then be further manipulated to introduce an amino group. L-proline also catalyzes Michael additions, Mannich reactions, and Robinson annulations, all of which are powerful tools for constructing complex molecular architectures that can serve as scaffolds for unsaturated amines. eurekaselect.commdpi.com

For example, L-proline can catalyze the multicomponent synthesis of tetrahydropyridine (B1245486) derivatives from amines, methyl acetoacetate, and aromatic aldehydes. ajgreenchem.com It has also been employed in the synthesis of warfarin (B611796) through a Michael addition of 4-hydroxycoumarin (B602359) to benzylideneacetone (B49655), although in this specific case, it did not induce enantioselectivity. mdpi.com The catalytic activity of L-proline is often attributed to its unique cyclic structure and the bifunctional nature of its secondary amine and carboxylic acid groups. mdpi.com

Furthermore, L-proline can be used in combination with other catalysts in synergistic systems. For instance, cooperative catalysis involving photocatalysis and L-proline has been developed for the enantioselective oxidative cross-dehydrogenative coupling of acyclic benzylic secondary amines with ketones, yielding β-amino carbonyl compounds with high stereoselectivity. bohrium.com These examples highlight the broad utility of L-proline in constructing key precursors for unsaturated amines.

Conventional Organic Synthesis Routes and Precursor Functionalization

Beyond metal- and organocatalyzed methods, conventional organic synthesis provides a robust and often necessary foundation for the preparation and functionalization of unsaturated phenylbutenamines and their precursors. These routes typically involve well-established reactions and transformations.

A common starting point for the synthesis of (E)-4-phenylbut-3-en-1-amine analogues is the corresponding enone, (E)-4-phenyl-3-buten-2-one. This enone can be reduced to the allylic alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). orgsyn.org This allylic alcohol is a versatile intermediate that can undergo various functionalization reactions. For example, as mentioned previously, it can be a substrate in iridium-catalyzed tandem reactions. orgsyn.org

Another approach involves the functionalization of a pre-existing amine. For instance, N-alkylation of amines with alcohols can be achieved through borrowing hydrogen catalysis, often employing iridium or ruthenium complexes. acs.org This method allows for the introduction of various alkyl groups onto the nitrogen atom.

The synthesis of chiral amines can also be achieved through the asymmetric hydrogenation of unsaturated precursors like imines or enamides. acs.org Transition metal catalysts, particularly those based on rhodium and iridium with chiral ligands, are highly effective for this transformation. acs.orgbohrium.com

Furthermore, multicomponent reactions (MCRs) offer an efficient way to construct complex molecules in a single step. For example, the L-proline catalyzed reaction of amines, methyl acetoacetate, and aromatic aldehydes provides a direct route to tetrahydropyridine derivatives. ajgreenchem.com

The table below summarizes some conventional transformations used in the synthesis and functionalization of precursors for unsaturated phenylbutenamines.

| Transformation | Reagents/Catalysts | Product Type |

| Reduction of Enone | NaBH4 | Allylic Alcohol |

| N-Alkylation of Amine | Alcohol, Iridium/Ruthenium Catalyst | N-Alkylated Amine |

| Asymmetric Hydrogenation | H2, Chiral Rhodium/Iridium Catalyst | Chiral Amine |

| Multicomponent Reaction | Amine, β-Ketoester, Aldehyde, L-Proline | Tetrahydropyridine |

These conventional methods, often used in combination with more modern catalytic techniques, provide a comprehensive toolbox for the synthesis and diversification of this compound and its analogues.

Reduction of Unsaturated Carbonyl Precursors (e.g., (E)-4-phenylbut-3-en-2-one) and Subsequent Amination

A primary route to this compound and its analogues involves a two-step sequence starting from α,β-unsaturated carbonyl compounds. This process first requires the selective reduction of a carbonyl group, followed by the introduction of an amine functionality.

The selective reduction of the carbonyl in α,β-unsaturated ketones like (E)-4-phenylbut-3-en-2-one (also known as benzylideneacetone) can be challenging, as the carbon-carbon double bond is also susceptible to reduction. Chemical methods often employ hydride reagents. For instance, sodium borohydride (NaBH₄) is commonly used for this transformation. orgsyn.org To improve chemoselectivity and promote greener reaction conditions, systems using NaBH₄ in solvents like polyethylene (B3416737) glycol (PEG400) and water have been developed.

Catalytic homogeneous hydrogenation offers a practical alternative to stoichiometric reagents. acs.org Complexes such as (diphosphine)RuCl₂(diamine) have been shown to be effective for the chemoselective reduction of the ketone group in (E)-4-phenylbut-3-en-2-one, yielding the corresponding allylic alcohol. acs.org

Biocatalysis presents a powerful method for achieving high regio- and stereoselectivity. Whole-cell biocatalysts, such as Weissella cibaria N9, have been used for the asymmetric reduction of (E)-4-phenylbut-3-en-2-one to produce the chiral allylic alcohol (S,E)-4-phenylbut-3-en-2-ol with excellent conversion and enantiomeric excess. nih.gov Similarly, enzymes like Old Yellow Enzyme (OYE) reductases can catalyze this reduction.

Following the reduction to the allylic alcohol, the amine group can be introduced. More advanced biocatalytic methods combine the reduction and amination steps into a single-pot cascade reaction. nih.govacs.org This involves the use of ene-reductases (EReds) to selectively reduce the C=C double bond of an α,β-unsaturated ketone, followed by a reductive amination of the resulting saturated ketone by an imine reductase (IRed) or a reductive aminase (RedAm). nih.govacs.org This dual-enzyme cascade can produce chiral amines with two stereocenters from achiral starting materials in high purity. nih.govacs.org The use of ammonium (B1175870) formate (B1220265) serves as both the amine donor and the source of reducing equivalents for cofactor recycling, enhancing the atom economy of the process. nih.govacs.org

| Precursor | Catalyst/Reagent | Conditions | Product | Yield/Conversion | Ref |

| (E)-4-phenylbut-3-en-2-one | (dppf)RuCl₂(en) | 2-propanol, KOH, 40 °C | (E)-4-phenylbut-3-en-2-ol | 97% Conversion | acs.org |

| (E)-4-phenylbut-3-en-2-one | Weissella cibaria N9 | Glucose, pH 7.0, 30 °C, 24 h | (S,E)-4-phenylbut-3-en-2-ol | >99% Conversion | nih.gov |

| (E)-4-phenylbut-3-en-2-one | Sodium Borohydride (NaBH₄) | Ethanol, 4 °C | 4-phenylbut-3-en-2-ol | Not specified | orgsyn.org |

| 3-Methylcyclohex-2-en-1-one | Ene-reductase / Imine Reductase | Ammonium formate buffer, NADP⁺, FDH, 30 °C | Chiral 3-methylcyclohexylamines | Up to >99% Purity | nih.gov |

Multicomponent Reaction Sequences Leading to Complex Amine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. organic-chemistry.org These reactions are advantageous due to their step economy and the ability to construct complex scaffolds from simple, readily available starting materials. nih.gov

A relevant example is the one-pot, three-component synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com This reaction uses benzylideneacetone ((E)-4-phenylbut-3-en-2-one), benzothiazole, and an alkyl chloroformate. mdpi.com The process involves the in-situ formation of an electrophilic N-alkoxycarbonylbenzothiazolium species, which then undergoes an α-amidoalkylation reaction with the enone. mdpi.com This methodology provides a direct route to complex heterocyclic structures containing the core 4-phenylbut-3-enoyl moiety. mdpi.com Optimization of reaction conditions, such as solvent and temperature, has been shown to significantly improve product yields. mdpi.com

Other MCRs, such as the 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone, can also be used to generate complex, spirocyclic amine derivatives. nih.govbeilstein-journals.org These reactions demonstrate the utility of unsaturated phenylbutenone precursors in building diverse and complex molecular architectures in a single step.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product | Yield | Ref |

| Benzylideneacetone | Benzothiazole | Ethyl chloroformate | 1,2-Dichloroethane | 25 °C, 80 h | (E)-ethyl 2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate | 70% | mdpi.com |

| Benzylideneacetone | Benzothiazole | Methyl chloroformate | 1,2-Dichloroethane | 25 °C, 80 h | (E)-methyl 2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate | 76% | mdpi.com |

| Isatin | Benzylamine | Benzylideneacetone | Ethanol | Room Temp | Spirooxindole regioisomers | Modest | nih.govbeilstein-journals.org |

Stereoselective Rearrangement Pathways for Chiral Amine Scaffolds

Stereoselective rearrangements are sophisticated tools for the synthesis of chiral amines, allowing for the controlled formation of stereogenic centers. These pathways often involve the migration of a group to a new position within the molecule, guided by chiral catalysts or auxiliaries.

One powerful strategy involves the use of tert-butanesulfinamide as a chiral auxiliary. nih.govwikipedia.orgca.gov This reagent condenses with ketones or aldehydes to form N-tert-butanesulfinyl imines. nih.gov The chiral sulfinyl group then directs the stereoselective addition of nucleophiles to the imine C=N bond. wikipedia.orgca.gov Subsequent removal of the auxiliary reveals the chiral primary amine. This method has been widely applied in the asymmetric synthesis of a vast range of chiral amines and N-heterocycles. nih.govca.govrsc.org

Rearrangement reactions can also be employed to construct complex chiral amine frameworks. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been adapted for the synthesis of highly functionalized and sterically hindered anilines and diarylamines. nih.govacs.org Recent developments have shown that sulfinamides can participate in Smiles rearrangements, providing a metal-free pathway to complex amine products. nih.govacs.org For example, an electrochemically initiated cascade involving radical addition to an allylic amine followed by a Smiles-type heteroaryl migration has been developed for the synthesis of enantiomerically pure β-heteroaryl-γ-trifluoromethyl amines. rsc.org

Palladium-catalyzed rearrangements of allylic amines represent another important pathway. nih.govresearchgate.net These reactions can be used for the stereoselective ring expansion of cyclic allylic amines, such as converting 2-alkenyl pyrrolidines into larger azepane systems with high enantioretention. nih.govresearchgate.net This demonstrates the potential to transform simple, accessible chiral amines into more complex and medicinally relevant scaffolds through controlled rearrangement. nih.gov Gold-catalyzed aza-Claisen rearrangements of allylic N-tosylcarbamates also provide an efficient route to N-tosyl allylic amines with high stereoselectivity. organic-chemistry.org

| Reaction Type | Substrate Type | Key Reagent/Catalyst | Key Feature | Product Type | Ref |

| Addition to Imine | Ketones/Aldehydes | tert-Butanesulfinamide | Chiral auxiliary directs nucleophilic addition | Chiral primary amines | nih.govwikipedia.orgca.gov |

| Migratory Trifluoromethylation | Allylic Amines | Langlois reagent (CF₃SO₂Na) / Electrochemistry | Radical addition followed by Smiles-type rearrangement | β-Heteroaryl-γ-trifluoromethyl amines | rsc.org |

| Ring Expansion | 2-Alkenyl Pyrrolidines/Piperidines | Palladium Catalyst | Electronic control of allylic amine rearrangement equilibrium | Azepanes/Azocanes | nih.govresearchgate.net |

| Decarboxylative Amination | Allylic N-Tosylcarbamates | Gold(I) Catalyst / DIPEA | Base-induced aza-Claisen rearrangement | N-Tosyl allylic amines | organic-chemistry.org |

| Desulfinylative Rearrangement | Diarylsulfinamides | Base (e.g., Cs₂CO₃) | Metal-free Smiles rearrangement | Sterically hindered diarylamines | nih.govacs.org |

Mechanistic Investigations and Reaction Pathway Elucidation in Unsaturated Phenylbutenamine Synthesis

Probing Transition States and Reaction Intermediates

Experimental investigation into reaction mechanisms provides tangible evidence for proposed pathways. Techniques like spectroscopy and isotopic labeling are indispensable for identifying short-lived species and confirming the sequence of bond-forming and bond-breaking events.

Spectroscopic Characterization of Mechanistic Intermediates (e.g., NMR, ESI-MS)

Spectroscopic methods are vital for the direct observation and characterization of intermediates in the synthesis of unsaturated amines. Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR): ¹H-NMR studies are instrumental in elucidating reaction mechanisms, such as those involving dienamine intermediates in organocatalytic reactions. rsc.org For instance, in the addition of amines to α,β-unsaturated systems, NMR can differentiate between 1,2- and 1,4-addition products, providing insight into kinetic versus thermodynamic control. worktribe.com The analysis of chemical shifts (δ) and coupling constants (J) helps in the structural assignment of intermediates and products. rsc.orgorgsyn.orgresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique ideal for monitoring catalytic reactions in real-time. uvic.ca It can detect charged intermediates and catalyst resting states directly from the reaction mixture, even at very low concentrations. uvic.ca This is especially useful in biocatalysis, where enzyme-substrate complexes and other fragile biomacromolecules can be observed without fragmentation. creative-proteomics.com By tracking the relative intensity of ion signals corresponding to reactants, intermediates, and products over time, a detailed picture of the reaction progress can be constructed. uvic.ca High-Resolution Mass Spectrometry (HRMS) further provides exact mass measurements, confirming the elemental composition of observed species. rsc.org The combination of liquid chromatography with MS (LC-MS) allows for the separation of complex mixtures before detection, which can be crucial, although care must be taken as solvents used for NMR (like deuterated solvents) can complicate LC/MS analysis. mdpi.comnih.gov

| Technique | Application in Unsaturated Amine Synthesis | Key Information Obtained | References |

|---|---|---|---|

| NMR Spectroscopy | Structural elucidation of starting materials, intermediates, and final products. | Chemical structure, stereochemistry, differentiation of isomers (e.g., 1,2- vs 1,4-addition products). | rsc.orgworktribe.comrsc.org |

| ESI-MS | Real-time monitoring of catalytic cycles, identification of low-concentration intermediates. | Mass-to-charge ratio of ionic species, reaction kinetics, catalyst state, elemental composition (with HRMS). | uvic.cacreative-proteomics.com |

Deuterium (B1214612) Labeling Studies for Mechanism Corroboration

Deuterium labeling is a powerful tool for tracing the path of hydrogen atoms throughout a reaction mechanism. clearsynth.com By replacing specific hydrogen atoms with deuterium, researchers can gain insights into bond formations, cleavages, and rearrangements. researchgate.netresearchgate.net This method is frequently used to elucidate biosynthetic pathways and reaction mechanisms. ucsb.edu

In the context of amine synthesis, deuterium labeling can help determine the rate-determining step by measuring the kinetic isotope effect (KIE), where a C-D bond reacts slower than a C-H bond. ucsb.edu For example, in hydroamination reactions, deuterium labeling can confirm the cis-addition of the amine and hydrogen across a double bond. libretexts.org It can also be used to study protein-ligand interactions and determine the binding site of a substrate within an enzyme's active site. clearsynth.com The production of deuterated compounds can be achieved through chemical synthesis or biosynthesis, though it can be challenging and costly. clearsynth.comzeochem.com These studies provide definitive evidence that can support or refute proposed mechanisms derived from other methods.

Theoretical and Computational Mechanistic Studies

Alongside experimental work, theoretical and computational studies provide a molecular-level understanding of reaction pathways. These methods can model structures and energies of species that are too transient to be observed experimentally, such as transition states.

Density Functional Theory (DFT) Calculations for Energy Profiles and Stereoselectivity Prediction

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in organic chemistry. ut.ac.ircsic.es By calculating the electronic structure of molecules, DFT can be used to map the entire energy profile of a reaction, including the relative energies of reactants, intermediates, transition states, and products. chinesechemsoc.org

These calculations are critical for understanding selectivity. For example, in the addition of amines to α,β-unsaturated ketones, DFT can rationalize why 1,4-addition is sometimes favored over 1,2-addition by comparing the activation energies of the competing pathways. worktribe.com In enantioselective reactions, DFT can model the transition states leading to different stereoisomers, and the calculated energy difference can predict the enantiomeric excess, often with high accuracy. nih.gov These theoretical studies can justify the formation of specific products and guide the development of more selective catalysts. ut.ac.ir

Microkinetic Analysis of Complex Reaction Pathways

Microkinetic analysis bridges the gap between theoretical calculations and experimental observations by building a kinetic model based on a proposed reaction mechanism. nih.gov This approach considers all elementary steps of a catalytic cycle, using energies and activation barriers often derived from DFT calculations.

Computational Docking Simulations for Understanding Biocatalytic Specificity

In biocatalysis, computational docking is a powerful technique used to predict the preferred binding mode of a substrate within the active site of an enzyme. nih.gov This is particularly relevant for the synthesis of chiral amines like (E)-4-phenylbut-3-en-1-amine using enzymes such as transaminases (ATAs). nih.govuni-greifswald.de

Studies have used docking simulations to understand why certain enzymes are more effective than others for specific substrates. For example, docking of the precursor ketone, (E)-4-phenylbut-3-en-2-one, into the active sites of different transaminases revealed that wild-type enzymes showed low reactivity due to unfavorable orientations. researchgate.netmdpi.com In contrast, engineered enzymes showed binding poses that were much more conducive to catalysis, explaining their superior performance. researchgate.netmdpi.com These simulations highlight key intermolecular interactions, such as hydrogen bonds, between the substrate and amino acid residues in the active site. researchgate.net This information is invaluable for rational enzyme engineering, where specific mutations can be introduced to improve activity and selectivity for a desired transformation. nih.govresearchgate.net

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Wild-type Vfl-TA | (E)-4-phenylbut-3-en-2-one | <10 | >99 | researchgate.netmdpi.com |

| Engineered ATA-256 | (E)-4-phenylbut-3-en-2-one | 87 | >99 | researchgate.netmdpi.com |

| Engineered ATA-260 | (E)-4-phenylbut-3-en-2-one | - | >99 | rsc.org |

Role of Non-Covalent Interactions in Catalysis and Supramolecular Assembly

In the synthesis and solid-state structuring of unsaturated phenylbutenamines, non-covalent interactions are a determinative factor in achieving stereocontrol and defining the macroscopic properties of the resulting materials. These weak, yet specific, interactions, such as hydrogen bonds and van der Waals forces, govern the transition states in catalytic reactions and the packing of molecules in the crystalline lattice.

Hydrogen Bonding Interactions in Organocatalytic Systems

The strategic use of hydrogen bonding is a cornerstone of modern organocatalysis, enabling high levels of enantioselectivity in the synthesis of chiral amines. ajchem-b.comresearchgate.net Organocatalysts that feature hydrogen-bond donor moieties, such as thioureas, squaramides, and chiral phosphoric acids, can activate electrophiles and control the orientation of substrates in the transition state. beilstein-journals.orgmdpi.comwikipedia.org This control is crucial for the asymmetric synthesis of compounds like this compound.

Bifunctional organocatalysts, which combine a hydrogen-bond-donating group with a basic or nucleophilic site (e.g., a tertiary or primary amine), are particularly effective. mdpi.comscilit.com In the context of synthesizing unsaturated amines, the catalyst's amine group can form a covalent intermediate, such as an enamine or an iminium ion, with a carbonyl compound or imine substrate. wikipedia.orgrsc.org Simultaneously, the hydrogen-bond donor moiety (e.g., the N-H protons of a thiourea) activates the electrophile, such as an α,β-unsaturated imine or nitroalkene, by increasing its electrophilicity and fixing its conformation through double hydrogen-bonding interactions. beilstein-journals.orgrsc.orgbeilstein-journals.org

For instance, in reactions involving α,β-unsaturated imines, a bifunctional squaramide or thiourea (B124793) catalyst can activate the imine through hydrogen bonding, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it more susceptible to nucleophilic attack. beilstein-journals.org This dual activation model, where the catalyst engages both the nucleophile and the electrophile, creates a highly organized, chiral transition state that dictates the stereochemical outcome of the reaction. ajchem-b.commdpi.com The acidity of the hydrogen-bond donor is critical; more acidic N-H protons, often achieved by incorporating electron-withdrawing groups like 3,5-bis(trifluoromethyl)phenyl into the catalyst structure, lead to stronger hydrogen bonds and often higher enantioselectivity. beilstein-journals.orgresearchgate.net

Detailed mechanistic studies, often supported by DFT calculations, have elucidated the precise nature of these interactions, confirming that the formation of a well-defined transition state stabilized by multiple hydrogen bonds is the key to stereocontrol. rsc.org

Table 1: Key Hydrogen-Bonding Organocatalysts in Unsaturated Amine Synthesis

| Catalyst Type | Activating Group(s) | Mode of Activation | Typical Substrates | Ref. |

| Thioureas | Dual N-H donors | Activation of electrophiles (e.g., nitroolefins, imines) via dual H-bonds. | Nitroalkenes, α,β-Unsaturated imides | mdpi.comresearchgate.net |

| Squaramides | Dual N-H donors | Similar to thioureas, provides a rigid scaffold for H-bonding. | α,β-Unsaturated imines, N-carbamoyl imines | beilstein-journals.orgbeilstein-journals.org |

| Chiral Phosphoric Acids (CPAs) | P-OH | Acts as a chiral Brønsted acid, activating imines via H-bonding. | Imines, Ene-aldimines | ajchem-b.combeilstein-journals.org |

| Cinchona Alkaloids | Quinuclidine N, -OH group | Bifunctional catalysis; amine acts as a base, -OH as H-bond donor. | γ-Butenolides, Saccharin-derived 1-azadienes | beilstein-journals.orgscilit.com |

Supramolecular Interactions in the Solid State (as elucidated by X-ray diffraction)

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of molecules in a crystal, providing definitive insights into the supramolecular assembly. nih.govnih.gov While a specific crystal structure for this compound is not publicly documented, analysis of closely related phenylbutenamine and phenylbutenone derivatives reveals the governing principles of their solid-state packing. researchgate.netmdpi.comacs.org

The crystal structures of such compounds are typically stabilized by a network of intermolecular interactions, including hydrogen bonds, C-H···π interactions, and π-π stacking. acs.orgmdpi.com The primary amine group in this compound is a potent hydrogen-bond donor (N-H) and can also act as an acceptor. In the solid state, it is expected to form N-H···N or N-H···X hydrogen bonds (where X is another acceptor atom), leading to the formation of common supramolecular motifs like chains or dimers. researchgate.net

Furthermore, the phenyl ring is a key participant in solid-state architecture. It can engage in several non-covalent interactions:

π-π Stacking: The aromatic rings of adjacent molecules can stack upon one another. These interactions can be parallel-displaced or T-shaped, contributing significantly to the crystal's cohesive energy. acs.org

C-H···π Interactions: Hydrogen atoms attached to carbon atoms, particularly those of the butenyl chain or even other phenyl rings, can interact with the electron-rich face of a nearby phenyl ring. ibmmpeptide.com

Table 2: Common Supramolecular Interactions in Phenylbutene Derivatives

| Interaction Type | Description | Typical Geometric Parameters (Distance/Angle) | Ref. |

| N-H···N/O Hydrogen Bond | A hydrogen atom bonded to a nitrogen is attracted to a nearby nitrogen or oxygen atom. | H···A distance: ~2.2-2.5 Å; D-H···A angle: >150° | mdpi.comresearchgate.net |

| C-H···O Hydrogen Bond | A weak hydrogen bond between a C-H donor and an oxygen acceptor (e.g., from a carbonyl). | H···O distance: ~2.4-2.7 Å; C-H···O angle: >130° | acs.org |

| π-π Stacking | Interaction between aromatic rings of adjacent molecules. | Centroid-to-centroid distance: ~3.5-5.1 Å | acs.org |

| C-H···π Interaction | A C-H bond points towards the face of an aromatic ring. | H···π centroid distance: ~2.6-3.0 Å | ibmmpeptide.com |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of 1D (¹H, ¹³C) and 2D NMR data allows for the unambiguous assignment of all atoms and confirmation of the compound's stereochemistry.

While complete spectral data for the free primary amine is sparse in the literature, the analysis of its direct precursors and N-substituted derivatives provides a clear and reliable prediction of its NMR spectrum. The key diagnostic signals are those of the vinyl protons, whose large coupling constant confirms the (E)-configuration of the double bond.

The ¹H NMR spectrum is characterized by signals for the phenyl protons, two vinyl protons, and two methylene (B1212753) groups adjacent to the double bond and the amine. The phenyl protons typically appear as a multiplet in the aromatic region (δ 7.20-7.40 ppm). The most revealing signals are the two vinyl protons. The proton on C3 (adjacent to the phenyl group) appears as a doublet around δ 6.47 ppm, while the proton on C2 shows as a doublet of triplets around δ 6.22 ppm. Their mutual coupling constant is expected to be large (~16 Hz), which is characteristic of a trans (E) configuration. mdpi.com The methylene protons next to the amine (C1) and the vinyl group (C2) would appear as multiplets.

The ¹³C NMR spectrum provides information on the carbon skeleton. The phenyl carbons are observed between δ 126-137 ppm. The two sp² carbons of the alkene bond are expected around δ 132 ppm and δ 128 ppm. The two sp³ carbons of the ethylamine (B1201723) fragment are found further upfield, with the carbon adjacent to the amine (C1) being the most shielded.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for (E)-4-phenylbut-3-en-1-amine

| Position | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

| 1 (-CH₂-NH₂) | ~2.85 (t) | ~41.9 |

| 2 (-CH₂-CH=) | ~2.40 (q) | ~35.5 |

| 3 (=CH-Ph) | ~6.22 (dt, J ≈ 15.8, 7.1 Hz) | ~128.0 |

| 4 (=CH-) | ~6.47 (d, J ≈ 15.8 Hz) | ~132.5 |

| Phenyl C1' | - | ~137.0 |

| Phenyl C2'/C6' | ~7.35 (d) | ~126.5 |

| Phenyl C3'/C5' | ~7.30 (t) | ~128.6 |

| Phenyl C4' | ~7.21 (t) | ~127.5 |

Note: Predicted values are based on analysis of structurally similar compounds and N-substituted derivatives. Actual values may vary depending on solvent and concentration.

To definitively assign the complex NMR signals and confirm the structural connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the C1-H₂ and C2-H₂ protons, and between the C2-H₂ protons and the C3-H vinyl proton. A strong correlation would also be seen between the vinyl protons at C3 and C4, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton to the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals based on their known proton assignments. For instance, the proton signal at ~2.85 ppm would correlate to the carbon signal at ~41.9 ppm, assigning them both to the C1 position.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound, the molecular formula is C₁₀H₁₃N. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated with high precision.

Molecular Formula: C₁₀H₁₃N

Calculated Exact Mass for [C₁₀H₁₄N]⁺: 148.1121

Found: While data for the parent amine is not available in the cited literature, HRMS analysis of its derivatives consistently confirms the presence of the C₁₀H₁₂N fragment. rsc.org

Vibrational Spectroscopy (IR) for Functional Group Confirmation and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.

For this compound, the IR spectrum would display several key absorption bands that confirm its structure. The presence of a primary amine is indicated by a pair of medium-to-weak N-H stretching bands around 3300-3400 cm⁻¹. The C-H stretching of the aromatic ring and the vinyl group are seen just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The most diagnostic peak for the stereochemistry is the strong C-H out-of-plane bending vibration for the trans-disubstituted double bond, which occurs around 965 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Stretch | 3300 - 3400 | Medium-Weak (doublet) |

| Aromatic C-H | Stretch | 3020 - 3080 | Weak |

| Alkene C-H (=C-H) | Stretch | 3010 - 3040 | Medium |

| Alkane C-H (-CH₂-) | Stretch | 2850 - 2960 | Medium |

| Alkene C=C | Stretch | ~1650 | Variable |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium |

| trans-Alkene (=C-H) | Out-of-plane bend | ~965 | Strong |

| Aromatic C-H | Out-of-plane bend | 690-770 | Strong |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

X-ray Crystallography for Absolute Stereochemistry and Conformation in Crystalline States

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish connectivity, conformation, and both relative and absolute stereochemistry.

However, a review of the current scientific literature, including supporting information from relevant synthetic studies, indicates that no single-crystal X-ray diffraction data has been published for the parent compound, this compound. strath.ac.ukorgsyn.org While crystal structures for various derivatives have been reported, the specific conformation and packing of the free amine in the solid state remain undetermined.

Q & A

Q. What are the established synthetic routes for (E)-4-phenylbut-3-en-1-amine, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves stereoselective methods such as the Wittig reaction or Heck coupling to install the double bond with (E)-configuration. Catalytic asymmetric hydrogenation or organocatalytic methods may enhance enantiomeric excess. To ensure stereochemical purity, employ chiral HPLC or polarimetry for enantiomer separation and quantification. Cross-validate results using X-ray crystallography (e.g., SHELXL for structure refinement) . Prior to synthesis, consult SciFinder or Reaxys to verify reported protocols and adapt reaction conditions (e.g., temperature, catalysts) for reproducibility .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm backbone structure, coupled with NOESY/ROESY to validate (E)-configuration through spatial proton correlations.

- IR Spectroscopy : Identify amine (-NH) and alkene (C=C) functional groups.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS.

- X-ray Crystallography : Resolve absolute configuration using SHELX-based refinement (e.g., SHELXL) and visualize molecular packing with ORTEP-3 .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental observations in the conformational analysis of this compound?

- Methodological Answer : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray-derived torsion angles. If discrepancies arise:

- Re-examine computational parameters (solvent models, basis sets).

- Validate experimental data via R-value checks and Hirshfeld surface analysis to detect crystallographic disorder .

- Use statistical tools (e.g., mean squared error) to quantify deviations and refine models iteratively .

Q. What methodological approaches are recommended for investigating the role of this compound in asymmetric catalysis or enantioselective synthesis?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, catalyst loading) to identify rate-determining steps.

- Spectroscopic Monitoring : Use in-situ IR or F NMR to track intermediate formation.

- Isotopic Labeling : Incorporate C or N labels to elucidate mechanistic pathways via isotopic shifts in NMR .

Q. How should contradictory biological activity data across studies involving this compound be systematically analyzed to identify underlying variables?

- Methodological Answer :

- Purity Verification : Perform HPLC (≥95% purity) and elemental analysis to rule out impurities.

- Assay Conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers), concentrations, and cell lines used in bioassays.

- Meta-Analysis : Apply statistical frameworks (e.g., ANOVA) to aggregate data, identifying outliers or trends linked to methodological differences .

Data Presentation and Validation

- Key Practices :

- Include processed data (e.g., NMR integration values, crystallographic CIF files) in appendices, with critical datasets (e.g., kinetic plots) in the main text .

- Use IUCr validation tools (e.g., checkCIF) to ensure crystallographic data meets publication standards .

- For computational studies, report convergence criteria and benchmark against known structures in the Cambridge Structural Database .

Safety and Storage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.